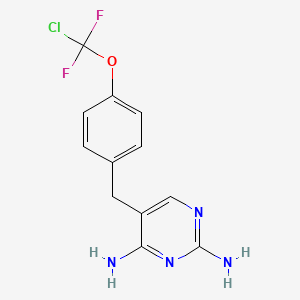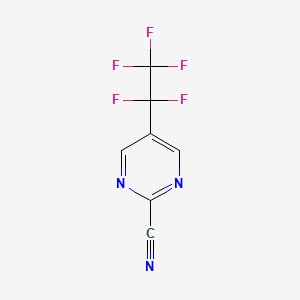
Ammonium Bis(PerfluoroOctylEthyl)Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium Bis(PerfluoroOctylEthyl)Phosphate is a perfluorinated compound known for its unique properties, including high thermal stability, chemical resistance, and surfactant characteristics. This compound is part of the broader class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their non-stick and water-repellent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium Bis(PerfluoroOctylEthyl)Phosphate typically involves the reaction of perfluorooctylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes:
Reaction of Perfluorooctylethyl Alcohol with Phosphorus Oxychloride: This step forms the intermediate perfluorooctylethyl phosphate.
Neutralization with Ammonium Hydroxide: The intermediate is then neutralized to form the final product, this compound.
Types of Reactions:
Oxidation: This compound is resistant to oxidation due to the strong C-F bonds.
Reduction: It does not readily undergo reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Typically, strong oxidizing agents are required, but the compound’s resistance makes these reactions less common.
Substitution: Reagents such as alkoxides or amines can be used under mild conditions to substitute at the phosphorus center.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium Bis(PerfluoroOctylEthyl)Phosphate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the production of non-stick coatings, water-repellent fabrics, and firefighting foams.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions and dispersions. The molecular targets include cell membranes and other lipid structures, where it can integrate and alter membrane properties.
Comparaison Avec Des Composés Similaires
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctane Sulfonate (PFOS)
- Bis(Perfluorooctyl)Phosphate
Comparison:
- Thermal Stability: Ammonium Bis(PerfluoroOctylEthyl)Phosphate exhibits higher thermal stability compared to PFOA and PFOS.
- Chemical Resistance: It has superior chemical resistance due to the presence of strong C-F bonds.
- Surfactant Properties: While all these compounds have surfactant properties, this compound is particularly effective in forming stable emulsions.
This compound’s unique combination of thermal stability, chemical resistance, and surfactant properties makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H12F34NO4P |
|---|---|
Poids moléculaire |
1007.2 g/mol |
Nom IUPAC |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-2-yl) phosphate |
InChI |
InChI=1S/C20H9F34O4P.H3N/c1-3(5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)57-59(55,56)58-4(2)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54;/h3-4H,1-2H3,(H,55,56);1H3 |
Clé InChI |
JNXUHGXTLDPCBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


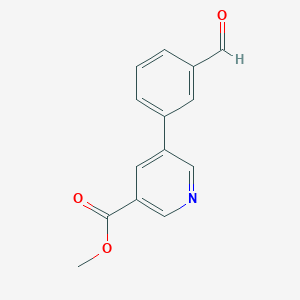
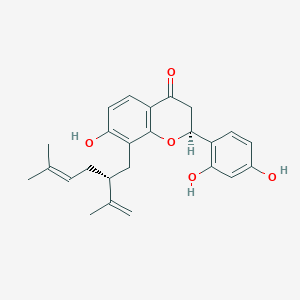


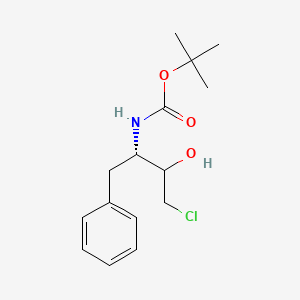
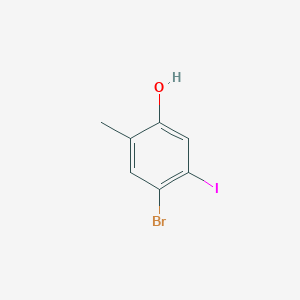
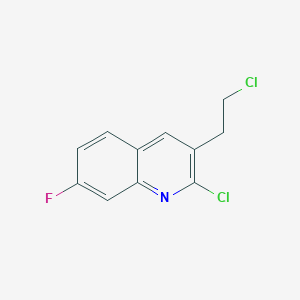

![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)


